molecular formula C14H14ClNO2S B8665888 5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole

5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole

Cat. No.: B8665888
M. Wt: 295.8 g/mol
InChI Key: SOZOJFZIKSOFOH-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole is a heterocyclic compound that features a unique combination of a chlorophenyl group, a sulfanyl linkage, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and amides.

    Introduction of the Chlorophenyl Group: This step often involves nucleophilic substitution reactions where a chlorophenyl thiol is reacted with the oxazole intermediate.

    Attachment of the Tetrahydropyran Group: This can be done through various methods, including alkylation reactions where the tetrahydropyran moiety is introduced to the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structure may be useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole is unique due to its combination of a chlorophenyl group, a sulfanyl linkage, and an oxazole ring, which together confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C14H14ClNO2S

Molecular Weight

295.8 g/mol

IUPAC Name

5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole

InChI

InChI=1S/C14H14ClNO2S/c15-11-1-3-12(4-2-11)19-13-9-16-14(18-13)10-5-7-17-8-6-10/h1-4,9-10H,5-8H2

InChI Key

SOZOJFZIKSOFOH-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=NC=C(O2)SC3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}tetrahydro-2H-pyran-4-carboxamide (9.48 g, 31.6 mmol) in chlorobenzene (316 ml) was added NCS (8.44 g, 63.2 mmol) by portions and the reaction mixture was stirred at RT for 1 h. TFA (1.218 ml, 15.81 mmol) was added and the reaction mixture was stirred at RT for 16 h. The reaction mixture was diluted with DCM, washed with aq NaHCO3, dried over sodium sulfate, concentrated in vacuo and purified by flash chromatography (silica 2×330 g, 0 to 50% EtOAc in hexane), to give 5-[(4-chlorophenyl)sulfanyl]-2-(tetrahydro-2 H-pyran-4-yl)-1,3-oxazole (7.45 g) as a white solid. MS: M+H=296. H′NMR (400 MHz, CDCl3) δ: 7.27 (d, J=10.3 Hz, 2 H), 7.26 (s, 1 H), 7.17 (d, J=10.3 Hz, 2 H), 4.01 (dt, J=33, 12.2 Hz, 2 H), 3.51 (td, J=3.7, 12.2 Hz, 2 H), 3.10-3.00 (m, 1 H), 2.04-1.85 (m, 4 H).
Quantity
9.48 g
Type
reactant
Reaction Step One
Name
Quantity
8.44 g
Type
reactant
Reaction Step One
Quantity
316 mL
Type
solvent
Reaction Step One
Name
Quantity
1.218 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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